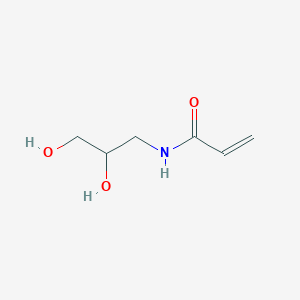

2-Propenamide, N-(2,3-dihydroxypropyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Propenamide, N-(2,3-dihydroxypropyl)-, also known as N-(2,3-dihydroxypropyl)prop-2-enamide, is an organic compound with the molecular formula C6H11NO3 . It is primarily used in scientific research.

Synthesis Analysis

The synthesis of 2-Propenamide, N-(2,3-dihydroxypropyl)- can be achieved via the reaction of acrylamide with glycidol using a base catalyst. The resulting product is then purified by recrystallization from water.Molecular Structure Analysis

The molecular structure of 2-Propenamide, N-(2,3-dihydroxypropyl)- consists of 6 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of this compound is 145.16 .Physical And Chemical Properties Analysis

2-Propenamide, N-(2,3-dihydroxypropyl)- is a white crystalline solid. It is highly soluble in water and polar organic solvents such as ethanol and methanol. The compound has a molecular weight of 145.16 g/mol and a density of 1.2 g/cm3.Aplicaciones Científicas De Investigación

Acrylamide in Food Products

Acrylamide, also known as 2-propenamide, has been a significant focus of research due to its formation in high-carbohydrate foods during heat treatment processes like baking and frying. Studies have examined factors affecting its formation and degradation, aiming to mitigate health risks associated with its consumption due to its neurotoxic, genotoxic, carcinogenic, and reproductive toxicity properties. Efforts to reduce acrylamide levels in food products have involved exploring the roles of acrylamide precursors, such as free amino acids (mainly asparagine), reducing sugars, and processing conditions (Keramat, J., Lebail, A., Prost, C., & Jafari, M., 2011) Acrylamide in Baking Products: A Review Article.

Pharmaceutical Applications

N-hydroxy-3-phenyl-2-propenamides, structurally related to 2-propenamide, have been investigated for their potential as novel inhibitors of human histone deacetylase (HDAC) with antitumor activity. These compounds have shown potent enzyme inhibition and cell growth inhibition properties in human carcinoma cell lines, leading to the clinical trial of specific compounds like NVP-LAQ824 for their therapeutic effects against cancer (Remiszewski, S. et al., 2003) N-hydroxy-3-phenyl-2-propenamides as novel inhibitors of human histone deacetylase with in vivo antitumor activity.

Environmental Impact and Health

Acrolein (2-propenal) research focuses on its ubiquitous presence in cooked foods and the environment, exploring its sources, metabolism, and biomolecular interactions relevant to human health and disease. The formation of acrolein from various sources, including the degradation of glycerol and amino acids, and its biological effects mediated through interactions with DNA and proteins, highlight the importance of understanding its impact on health and developing strategies to mitigate exposure (Stevens, J. F., & Maier, C. S., 2008) Acrolein: sources, metabolism, and biomolecular interactions relevant to human health and disease.

Poly(N-isopropyl acrylamide) for Drug Delivery

Research into the controlled polymerization of N-isopropylacrylamide (NIPAM) has led to advancements in drug delivery technologies. Poly(N-isopropyl acrylamide) is a thermoresponsive polymer extensively studied for its potential in controlled drug release, demonstrating the significance of selecting suitable chain transfer agents and initiating species for its polymerization (Convertine, A. et al., 2004) Facile, controlled, room-temperature RAFT polymerization of N-isopropylacrylamide.

Propiedades

IUPAC Name |

N-(2,3-dihydroxypropyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-2-6(10)7-3-5(9)4-8/h2,5,8-9H,1,3-4H2,(H,7,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHMKLBDCUNICS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCC(CO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dihydroxypropyl)prop-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2566710.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2566711.png)

![6-(3,4-dimethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2566716.png)

![ethyl 5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate](/img/structure/B2566717.png)

![[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanol](/img/structure/B2566718.png)

![7-(4-ethoxy-3-methoxyphenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2566721.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/no-structure.png)

![N-(3-chloro-2-methylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2566726.png)

![4-oxo-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide](/img/structure/B2566729.png)